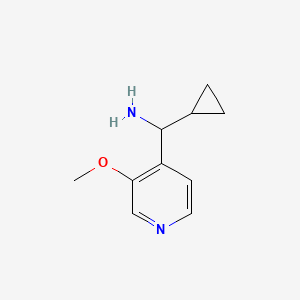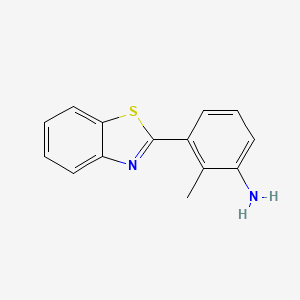
3-(1,3-Benzothiazol-2-yl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-methylaniline is a heterocyclic aromatic compound that features a benzothiazole ring fused with an aniline moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent antibacterial activity . They have been studied for their inhibitory effects against various strains of bacteria .
Mode of Action
It is known that benzothiazole derivatives can interact with bacterial cells, leading to inhibition of their growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of bacterial growth, suggesting they may interfere with essential biochemical pathways in these organisms .
Result of Action
As a benzothiazole derivative, it is likely to exhibit antibacterial activity, leading to the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)-2-methylaniline has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been synthesized as a precursor substrate for potential antibacterial agents . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been used in the synthesis of compounds with antibacterial activity, indicating that it can influence bacterial cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been used in the synthesis of quinazolin-4(3H)-ones, which are known to have antibacterial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins. It could also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of an acid catalyst to form the desired benzothiazole derivative . The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation and one-pot multicomponent reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the aniline moiety.
2-Phenylbenzothiazole: Similar structure but with a phenyl group instead of an aniline group.
Benzothiazole: The parent compound without any substituents.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2-methylaniline is unique due to the presence of both the benzothiazole and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZJFVKBZFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)
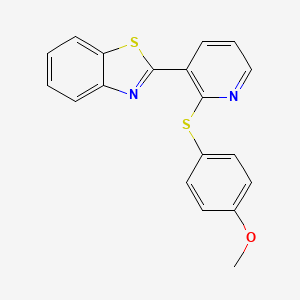
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide](/img/structure/B2702891.png)
amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2702895.png)
![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
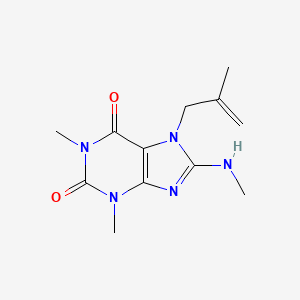
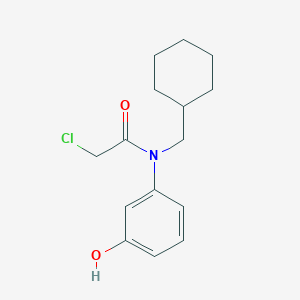
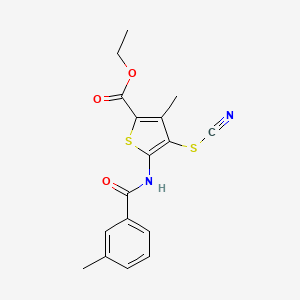
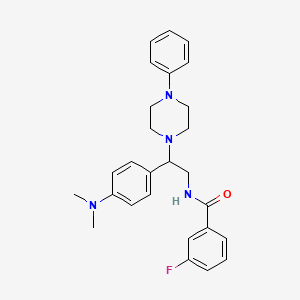
![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)
